4-Bromobenzenediazonium chloride
Description
Significance of Aryl Diazonium Salts in Organic Synthesis and Materials Science
Aryl diazonium salts are highly valued in organic synthesis due to their remarkable versatility. The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating a wide range of substitution reactions. This allows for the introduction of various functional groups onto an aromatic ring that are often difficult to install directly. These reactions, collectively known as diazonium chemistry, provide access to a diverse range of substituted aromatic compounds, including aryl halides, phenols, cyanides, and more. ontosight.aimasterorganicchemistry.com This versatility makes them crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. ontosight.aiscienceinfo.com
In the realm of materials science, aryl diazonium salts are utilized for the surface modification of materials. For instance, the electrochemical reduction of 4-bromobenzenediazonium (B8398784) tetrafluoroborate (B81430) has been investigated for derivatizing carbon felt and modifying glassy carbon surfaces. sigmaaldrich.com This ability to functionalize surfaces opens up applications in nanotechnology, such as the efficient functionalization of single-wall nanotubes. byjus.com
Historical Context of Diazotization and Aryl Diazonium Reactions
The journey of aryl diazonium salts began in 1858 when the German industrial chemist Peter Griess first reported their synthesis. scienceinfo.combyjus.comwikipedia.org This process, termed "diazotization," involves the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. scienceinfo.combyjus.comwikipedia.org Griess's discovery unlocked a new chapter in organic chemistry, as he went on to explore and discover numerous reactions involving these newly synthesized diazonium salts. scienceinfo.combyjus.com The development of reactions like the Sandmeyer reaction, which utilizes copper salts to convert diazonium salts into aryl halides or cyanides, further expanded the synthetic utility of this class of compounds. ontosight.aimasterorganicchemistry.com
Classification of Aryl Diazonium Salts within Reactive Intermediates
Aryl diazonium salts are classified as highly reactive intermediates in organic chemistry. Their reactivity stems from the inherent instability of the diazonium group, which readily undergoes dediazoniation (loss of N₂) to form a highly reactive aryl cation or aryl radical. This high reactivity is the cornerstone of their synthetic utility, enabling a multitude of transformations. wikipedia.org The stability of arenediazonium salts is influenced by the counterion; for example, benzenediazonium (B1195382) tetrafluoroborate is more stable and easier to handle than the explosive phenyldiazonium chloride. wikipedia.org Due to their reactive nature, diazonium salts are often prepared and used immediately in subsequent reactions without isolation. unacademy.combyjus.com
Properties of 4-Bromobenzenediazonium Chloride
| Property | Value |
| Chemical Formula | C₆H₄BrClN₂ |
| Molecular Weight | 219.47 g/mol synchem.de |
| CAS Number | 2028-85-5 lookchem.comnih.gov |
| Appearance | Crystalline solid |
| Solubility | Soluble in water byjus.com |
Interactive Data Table: Computed Properties
| Descriptor | Value |
| Exact Mass | 217.92464 Da lookchem.comnih.gov |
| Hydrogen Bond Donor Count | 0 lookchem.com |
| Hydrogen Bond Acceptor Count | 2 lookchem.com |
| Rotatable Bond Count | 0 lookchem.com |
| Heavy Atom Count | 10 lookchem.comguidechem.com |
| Complexity | 129 lookchem.comguidechem.com |
Synthesis and Reactions
The synthesis of this compound is typically achieved through the diazotization of 4-bromoaniline (B143363). This reaction involves treating 4-bromoaniline with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). orgsyn.orgoxfordreference.com
This compound is a versatile reagent that participates in a variety of chemical transformations.
Key Reactions:
Sandmeyer Reaction: This reaction is a cornerstone of diazonium chemistry. Treatment of this compound with copper(I) halides (e.g., CuCl, CuBr) or copper(I) cyanide allows for the replacement of the diazonium group with a halogen or a cyano group, respectively. ontosight.aimasterorganicchemistry.com
Schiemann Reaction: While not a direct reaction of the chloride salt, the corresponding tetrafluoroborate salt can be heated to produce 4-bromofluorobenzene. masterorganicchemistry.com
Gattermann Reaction: Similar to the Sandmeyer reaction, this reaction uses copper powder and the corresponding acid (e.g., HBr for bromination) to achieve the substitution. doubtnut.com
Coupling Reactions: this compound can react with electron-rich aromatic compounds, such as phenols and anilines, in what are known as azo coupling reactions. chemguide.co.uk These reactions lead to the formation of highly colored azo compounds, which are the basis of many synthetic dyes. ontosight.aichemguide.co.uk For example, reaction with phenol (B47542) yields an azo dye. chemguide.co.uk
Reduction: The diazonium group can be reduced and replaced with a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-bromobenzenediazonium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOZFDRVOFNEQB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)Br.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942402 | |
| Record name | 4-Bromobenzene-1-diazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2028-85-5 | |
| Record name | Benzenediazonium, 4-bromo-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromobenzene-1-diazonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10942402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Pathways of 4 Bromobenzenediazonium Chloride
Fundamental Reaction Mechanisms
The decomposition of 4-bromobenzenediazonium (B8398784) chloride, a process known as dediazoniation, involves the cleavage of the carbon-nitrogen bond and the evolution of dinitrogen gas (N₂), which is a highly stable molecule and thus a superb leaving group. This transformation can proceed through either an ionic (heterolytic) or a radical (homolytic) pathway, leading to different types of reactive intermediates and ultimately, different products.
Heterolytic Dediazoniation Pathways (SN1-like)
The heterolytic pathway involves the direct, uncatalyzed cleavage of the C-N bond, resulting in the formation of an aryl cation and a molecule of nitrogen. This mechanism is analogous to a solvolysis reaction and is often favored in solvents that have high ionizing power but low nucleophilicity, such as fluorinated alcohols. core.ac.uk
In the heterolytic dediazoniation of 4-bromobenzenediazonium chloride, the C-N bond breaks, with both electrons from the bond remaining with the departing dinitrogen molecule. This process generates a highly unstable and short-lived 4-bromophenyl cation. core.ac.uk
Reaction Scheme: Br-C₆H₄-N₂⁺ → Br-C₆H₄⁺ + N₂
The resulting aryl cation is a potent electrophile due to its vacant sp² hybrid orbital and positive charge. Its extreme reactivity means it will be rapidly captured by any available nucleophile in the reaction medium, including the solvent itself. core.ac.uk
The nature and concentration of nucleophiles present in the reaction mixture are critical in determining the final product distribution in a heterolytic reaction. The aryl cation intermediate will react indiscriminately with the most abundant or most reactive nucleophile available.
For example:
In water , the cation is trapped to form 4-bromophenol (B116583).
In an alcohol (ROH) , it forms a 4-bromoaryl ether (Br-C₆H₄-OR).
In the presence of halide ions (X⁻) , it can lead to the formation of dihalogenated benzene (B151609) derivatives (e.g., 1-bromo-4-chlorobenzene (B145707) if Cl⁻ is the nucleophile).
Solvents with high nucleophilicity tend to favor the alternative homolytic pathway over the formation of an aryl cation. core.ac.uk In contrast, solvents with low nucleophilicity but high ionizing power, such as trifluoroethanol or hexafluoroisopropanol, are ideal for promoting the heterolytic SN1-like mechanism. core.ac.uk
| Nucleophile (Solvent) | Resulting Product | Pathway Preference |
|---|---|---|
| Water (H₂O) | 4-Bromophenol | Can proceed, but competitive with homolysis |
| Ethanol (CH₃CH₂OH) | 4-Bromoethoxybenzene | Can proceed, but competitive with homolysis |
| Trifluoroethanol (CF₃CH₂OH) | 4-Bromo-(2,2,2-trifluoroethoxy)benzene | Favors heterolytic pathway core.ac.uk |
| Chloride Ion (Cl⁻) | 1-Bromo-4-chlorobenzene | Dependent on other reaction conditions |
Homolytic Dediazoniation Pathways (Radical-based)
Homolytic dediazoniation proceeds through radical intermediates rather than ionic ones. This pathway is often initiated by a single-electron transfer (SET) to the diazonium ion, which can be triggered by chemical reducing agents, transition metals, or photochemical activation. rsc.org Diazonium salts are excellent precursors for aryl radicals due to their low reduction potential. rsc.org
The process begins with the transfer of a single electron to the 4-bromobenzenediazonium ion, forming a transient and unstable 4-bromobenzenediazenyl radical. This radical rapidly undergoes fragmentation, losing a molecule of dinitrogen to produce the 4-bromophenyl radical. rsc.orgnih.gov
Reaction Scheme:
SET: Br-C₆H₄-N₂⁺ + e⁻ → [Br-C₆H₄-N=N•]
Fragmentation: [Br-C₆H₄-N=N•] → Br-C₆H₄• + N₂
The 4-bromophenyl radical is a highly reactive species that can participate in a variety of subsequent reactions. rsc.org Unlike the aryl cation, which seeks out nucleophiles, the aryl radical can engage in hydrogen atom abstraction, addition to double bonds (as seen in the Meerwein arylation), or react with other radical species. rsc.org Its electrophilic character allows it to add to electron-rich systems like heteroaromatics. rsc.org
The initiation of the homolytic pathway hinges on the single-electron transfer (SET) event. libretexts.org This transfer can be achieved through several methods, each constituting a distinct strategy for generating aryl radicals.
Photoredox Catalysis: Visible light can excite a photosensitizer (e.g., eosin (B541160) Y, ruthenium complexes), which then transfers an electron to the diazonium salt to generate the aryl radical. rsc.orgnih.gov This method is a cornerstone of modern radical chemistry.
Transition Metal Reductants: Stoichiometric reducing agents, particularly transition metals like copper(I), have historically been used to initiate the SET process in reactions such as the Sandmeyer reaction.
Chemical Reductants: Certain organic molecules, such as Hantzsch esters, can act as electron donors to initiate the radical cascade. nih.gov
Electrochemistry: The direct electrochemical reduction of diazonium salts at a cathode can also serve as a source of electrons to trigger the homolytic pathway.
| Initiation Method | Electron Source / Catalyst | Key Features |
|---|---|---|
| Photoredox Catalysis | Eosin Y, [Ru(bpy)₃]²⁺ | Uses visible light; catalytic and highly efficient. rsc.org |
| Transition Metals | Cu(I) salts | Classic method (e.g., Sandmeyer reaction); often stoichiometric. |
| Chemical Reductants | Hantzsch Ester, Sodium Formate | Involves a polar-radical crossover mechanism. rsc.orgnih.gov |
| Mechanochemistry | Sodium Chloride | Grinding promotes anion exchange and radical chain reaction. researchgate.net |
Comparison of Mechanistic Predominance under Varied Conditions
The reaction pathway of this compound is highly dependent on the reaction conditions, including the nature of the nucleophile, the presence of a catalyst, and the solvent. The predominance of a particular mechanism, such as radical versus ionic, can be influenced by these factors.
In the presence of copper(I) salts, as seen in the Sandmeyer reaction, a radical mechanism is generally favored. wikipedia.org This is initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The subsequent reaction of the aryl radical with the halide or cyanide from the copper salt completes the substitution.
Conversely, in the absence of a metal catalyst, such as in the Balz-Schiemann reaction for fluorination, an ionic mechanism is proposed. wikipedia.org This involves the thermal decomposition of the diazonium tetrafluoroborate (B81430) salt to generate an aryl cation, which then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion. wikipedia.orgjk-sci.com The stability of the diazonium salt and the reaction temperature are critical factors in this process. scientificupdate.com
The pH of the reaction medium is a crucial determinant in azo coupling reactions. These reactions proceed via an electrophilic aromatic substitution mechanism where the diazonium ion acts as the electrophile. wikipedia.org In acidic conditions, the concentration of the phenoxide ion (a more potent nucleophile than phenol) is low, which can slow down the reaction. youtube.comchemguide.co.uk As the pH increases to mildly alkaline conditions (pH 5-8), the concentration of the phenoxide ion increases, accelerating the coupling reaction. youtube.comchemguide.co.uk
The choice of solvent can also influence the reaction pathway. While many diazonium salt reactions are carried out in aqueous media, the use of organic solvents or ionic liquids has been explored for specific transformations. organic-chemistry.orgrsc.org These alternative solvents can affect the solubility of reactants and the stability of intermediates, thereby influencing the predominant reaction mechanism.
Named Reactions Involving this compound
Sandmeyer Reaction: Mechanistic Insights and Scope
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the substitution of the diazonium group in compounds like this compound with a variety of nucleophiles. wikipedia.orgbyjus.com This reaction is particularly valuable for synthesizing aryl halides and cyanides. wikipedia.orgvedantu.com
Mechanistic Insights: The Sandmeyer reaction is widely accepted to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The key steps are:
Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from the copper(I) catalyst (e.g., CuCl, CuBr, or CuCN) to the 4-bromobenzenediazonium ion. byjus.comyoutube.com
Dediazoniation: The resulting diazonium radical rapidly loses a molecule of dinitrogen gas (N₂) to form a 4-bromophenyl radical. youtube.com
Halogen or Cyanide Transfer: The 4-bromophenyl radical then abstracts a halide or cyanide group from the now copper(II) species, regenerating the copper(I) catalyst and forming the final product (e.g., 1-bromo-4-chlorobenzene, 1,4-dibromobenzene, or 4-bromobenzonitrile). youtube.com
The detection of biaryl byproducts lends support to the radical nature of this mechanism. wikipedia.org
Scope: The Sandmeyer reaction is a versatile transformation that tolerates a wide range of substituents on the aromatic ring, including both electron-donating and electron-withdrawing groups. youtube.com The most common applications involve the introduction of chloro, bromo, and cyano groups using the corresponding copper(I) salts. wikipedia.org While the formation of aryl iodides can be achieved without a copper catalyst by using potassium iodide, it is often still considered a Sandmeyer-type reaction. organic-chemistry.orgyoutube.com The reaction's utility extends to more complex syntheses, including the preparation of key intermediates for pharmaceuticals. wikipedia.org
| Reactant | Catalyst/Reagent | Product | Reaction Type |
| This compound | CuCl | 1-Bromo-4-chlorobenzene | Sandmeyer (Chlorination) |
| This compound | CuBr | 1,4-Dibromobenzene | Sandmeyer (Bromination) |
| This compound | CuCN | 4-Bromobenzonitrile | Sandmeyer (Cyanation) |
Balz-Schiemann Reaction: Fluorination Pathways
The Balz-Schiemann reaction provides a specialized pathway for the introduction of a fluorine atom onto an aromatic ring, a transformation that is otherwise challenging to achieve directly. byjus.com This reaction is the traditional method for preparing aryl fluorides from primary aromatic amines via their diazonium salts. wikipedia.org
Fluorination Pathways: The reaction begins with the diazotization of 4-bromoaniline (B143363) in the presence of fluoroboric acid (HBF₄) to form the relatively stable 4-bromobenzenediazonium tetrafluoroborate salt. byjus.comnumberanalytics.com The key step is the thermal or photolytic decomposition of this isolated salt. jk-sci.com
The mechanism is believed to proceed through an SN1-type process, although it is distinct from the radical pathway of the Sandmeyer reaction. wikipedia.orgscientificupdate.com The decomposition of the diazonium tetrafluoroborate generates a highly unstable 4-bromophenyl cation and nitrogen gas. wikipedia.orgjk-sci.com This aryl cation then abstracts a fluoride ion (F⁻) from the tetrafluoroborate anion (BF₄⁻) to yield the final product, 1-bromo-4-fluorobenzene, along with boron trifluoride (BF₃) as a byproduct. wikipedia.org
Innovations in the Balz-Schiemann reaction have explored the use of other counterions, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes lead to improved yields. wikipedia.orgbyjus.com Alternative methods also include conducting the diazotization in liquid hydrogen fluoride. wikipedia.org
| Starting Material | Reagent | Intermediate | Product |
| 4-Bromoaniline | NaNO₂, HBF₄ | 4-Bromobenzenediazonium tetrafluoroborate | 1-Bromo-4-fluorobenzene |
Diazonium Coupling (Azo Coupling) Reactions: Electrophilic Aromatic Substitution Mechanism
Diazonium coupling, or azo coupling, is a reaction where a diazonium salt, such as this compound, acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.org This reaction is fundamental to the synthesis of azo dyes, which are characterized by the nitrogen-nitrogen double bond (-N=N-) linking two aromatic rings. chemguide.co.uk
Electrophilic Aromatic Substitution Mechanism: The 4-bromobenzenediazonium ion is a relatively weak electrophile. youtube.com Therefore, it requires a highly activated aromatic ring as the coupling partner. youtube.com Typical coupling components include phenols and anilines. wikipedia.org
The mechanism involves the attack of the electron-rich aromatic ring of the coupling partner on the terminal nitrogen atom of the diazonium ion. wikipedia.org A resonance-stabilized intermediate, often referred to as a Wheland intermediate or sigma complex, is formed. nih.gov The subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final azo compound. youtube.com
The position of the coupling is directed by the activating group on the coupling partner. For phenols and anilines, the coupling typically occurs at the para position. If the para position is blocked, ortho coupling may occur, though usually at a slower rate. wikipedia.org The reaction rate is highly pH-dependent. For coupling with phenols, a slightly alkaline medium is preferred to generate the more nucleophilic phenoxide ion. chemguide.co.uklibretexts.org
| Diazonium Salt | Coupling Partner | Product Type |
| This compound | Phenol (B47542) | Azo dye |
| This compound | Aniline (B41778) | Azo dye |
| This compound | Naphthalen-2-ol | Azo dye |
Other Significant Transformation Mechanisms
Replacement Reactions (e.g., Hydroxyl, Hydrogen)
Beyond the well-known named reactions, this compound can undergo other important substitution reactions where the diazonium group is replaced by a hydroxyl group or a hydrogen atom.
Replacement by a Hydroxyl Group: The substitution of the diazonium group with a hydroxyl group to form a phenol can be achieved by simply warming the aqueous solution of the diazonium salt. chemguide.co.uklibretexts.org The diazonium ion reacts with water, leading to the formation of 4-bromophenol and the evolution of nitrogen gas. chemguide.co.uklibretexts.org This reaction provides a straightforward method for the synthesis of phenols from the corresponding anilines.
Replacement by a Hydrogen Atom (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom in a reaction known as hydrodediazoniation. A common reagent for this transformation is hypophosphorous acid (H₃PO₂). masterorganicchemistry.com This reaction is useful for removing an amino group from an aromatic ring after it has served its purpose as a directing group in other substitution reactions.
Formation and Decomposition of Diazo Ethers
The interaction of this compound with alkoxides or alcohols under specific conditions leads to the formation of transient intermediates known as diazo ethers (Ar-N=N-OR). These species are typically highly unstable and play a crucial role in the subsequent reaction pathways, which can proceed through either homolytic or heterolytic mechanisms.
The formation of a diazo ether occurs via the nucleophilic attack of an alkoxide ion (RO⁻) on the terminal nitrogen of the diazonium cation. This reaction is generally a rapid pre-equilibrium step. In the presence of alcohols, a base is required to generate the more nucleophilic alkoxide ion.
The subsequent decomposition of the diazo ether dictates the final products. Depending on the reaction conditions, two primary decomposition pathways are observed:
Homolytic Decomposition : This pathway involves the formation of an aryl radical (Ar•). The diazo ether can undergo one-electron reduction, initiating a radical chain mechanism that releases an aryl radical. researchgate.net This pathway is favored under conditions that promote single-electron transfer and often leads to reduction products. For instance, the decomposition can be induced by biologically relevant electron donors like ascorbate (B8700270) or hydroquinones. researchgate.net The homolytic cleavage of the N-O bond in the diazo ether results in an aryldiazenyl radical (Ar-N=N•) and an alkoxyl radical (•OR). The aryldiazenyl radical rapidly loses dinitrogen (N₂) to form the 4-bromophenyl radical.
Heterolytic Decomposition : This pathway involves the formation of a highly unstable aryl cation (Ar⁺). researchgate.net This mechanism is more likely under photolytic conditions. shu.ac.uk The decomposition proceeds via the cleavage of the N-O bond to yield the aryl cation and an alkoxide ion. The highly reactive aryl cation is then quickly trapped by nucleophiles present in the reaction medium, leading to substitution products.
Attempts to isolate and characterize these diazo ether intermediates, particularly those derived from this compound, are often unsuccessful due to their inherent instability. researchgate.net Kinetic studies on related arenediazonium ions have shown that the decomposition often follows first-order kinetics, and the rate can be influenced by factors such as pH, solvent, and the nature of the substituents on the aromatic ring. ju.edu.joyoutube.com
Research Findings on Diazo Ether Pathways
The table below summarizes key findings related to the mechanisms involving diazo ethers from arenediazonium salts. While direct data for this compound is sparse, the behavior of similarly substituted diazonium salts provides insight into its reactivity.
Advanced Synthetic Applications of 4 Bromobenzenediazonium Chloride in Organic Chemistry
Carbon-Carbon Bond Forming Reactions
4-Bromobenzenediazonium (B8398784) chloride is a versatile reagent in organic synthesis, particularly in the formation of new carbon-carbon bonds. Its ability to generate a highly reactive aryl radical or cation under various conditions makes it a valuable precursor for a range of coupling and arylation reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Hiyama)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com While typically employing aryl halides, the use of aryldiazonium salts, such as 4-bromobenzenediazonium chloride, has been explored. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product. libretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net
Recent advancements have focused on developing more efficient and robust catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, to improve yields and expand the substrate scope. nih.gov For instance, nitrile-functionalized NHC palladium complexes have been successfully employed in the Suzuki-Miyaura coupling of arylboronic acids with benzoyl chlorides. nih.gov Although direct examples with this compound are not extensively detailed in the provided results, the principles of Suzuki-Miyaura coupling suggest its potential as a coupling partner.
The Hiyama coupling, another palladium-catalyzed cross-coupling reaction, utilizes organosilicon compounds. Similar to the Suzuki-Miyaura reaction, it offers a pathway to biaryl compounds. The use of organosilanes in these reactions provides an alternative to organoborons.
Arylation Reactions (e.g., C-H Arylation, Gomberg-Bachmann)
C-H Arylation: Direct C-H arylation has emerged as a highly efficient strategy for the synthesis of complex organic molecules, as it avoids the pre-functionalization of one of the coupling partners. mdpi.com Aryldiazonium salts, including this compound, have been utilized as arylating agents in these reactions. For example, the palladium-catalyzed C-H arylation of heteroarenes like furan, thiophene, and pyrrole (B145914) has been achieved using aryldiazonium salts in the presence of a photosensitizer under visible light. nih.gov
Gomberg-Bachmann Reaction: The Gomberg-Bachmann reaction is a classic method for the synthesis of biaryls via the reaction of an aryldiazonium salt with an aromatic compound. wikipedia.orgchemeurope.comwikipedia.org The reaction proceeds through a radical mechanism where the diazonium salt decomposes to form an aryl radical, which then attacks the aromatic substrate. For example, the reaction of 4-bromoaniline (B143363) with benzene (B151609) can produce p-bromobiphenyl. wikipedia.org While the reaction has a broad scope, it often suffers from low yields due to the formation of side products. wikipedia.orgchemeurope.commycollegevcampus.com Improvements to the original procedure include the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst. wikipedia.orgmycollegevcampus.com
A summary of representative Gomberg-Bachmann reactions is presented in the table below.
| Diazonium Component | Arene Component | Product | Notes |
| 4-Bromoaniline (forms 4-bromobenzenediazonium) | Benzene | p-Bromobiphenyl | Yields are generally low (<40%) in the original procedure. wikipedia.org |
| General Aryldiazonium Salt | General Arene | Biaryl | Improvements include using diazonium tetrafluoroborates and phase-transfer catalysts. wikipedia.orgmycollegevcampus.com |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. wikipedia.orgslideshare.net These reactions involve the combination of a 1,3-dipole with a dipolarophile. wikipedia.org While direct cycloaddition reactions involving this compound as the 1,3-dipole are not explicitly detailed, aryldiazonium salts can serve as precursors to generate reactive intermediates that participate in such reactions. For instance, nitrile imines, which are 1,3-dipoles, can be generated from hydrazonoyl halides, which in turn can be synthesized from aryldiazonium salts. These nitrile imines can then be trapped in situ with various dipolarophiles to form a variety of five-membered heterocycles.
Carbon-Heteroatom Bond Forming Reactions
The reactivity of the diazonium group in this compound extends beyond carbon-carbon bond formation, enabling the introduction of various heteroatoms into the aromatic ring.
Nitrogen-Containing Compound Synthesis (e.g., Hydrazines, Azo Dyes, Nitrile Imines)
Hydrazines: The synthesis of arylhydrazines from aryldiazonium salts is a well-established transformation. durham.ac.uk A common method involves the reduction of the diazonium salt. orgsyn.org For example, 4-bromophenylhydrazine can be prepared by the diazotization of 4-bromoaniline, followed by reduction with sodium metabisulfite. google.com Another approach involves the reduction of the diazonium salt with reagents like sodium sulfite (B76179). orgsyn.org The resulting hydrazine (B178648) can be isolated as its hydrochloride salt. orgsyn.org
Azo Dyes: Azo dyes, characterized by the -N=N- azo group, are a significant class of colored compounds. cuhk.edu.hknih.gov They are synthesized through the coupling reaction of a diazonium salt with an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778). cuhk.edu.hknih.gov The reaction of this compound with a suitable coupling component would lead to the formation of an azo dye containing a bromo-substituted phenyl ring. The specific color of the dye is determined by the nature of the aromatic groups attached to the azo linkage. cuhk.edu.hk The general synthesis involves dissolving the amine in an acidic solution, adding sodium nitrite (B80452) to form the diazonium salt, and then adding this solution to the coupling component. unb.caplantarchives.orggoogle.com
Nitrile Imines: Nitrile imines are versatile 1,3-dipolar intermediates used in the synthesis of five-membered heterocycles. They can be generated in situ from hydrazonoyl chlorides, which are accessible from aryldiazonium salts. The reaction of an aryldiazonium salt with a compound containing an active methylene (B1212753) group can lead to the formation of a hydrazone, which can then be converted to the corresponding hydrazonoyl chloride. Treatment of the hydrazonoyl chloride with a base, such as triethylamine, generates the nitrile imine, which can then undergo cycloaddition reactions.
Halogenation and Oxygenation Beyond Sandmeyer
The Sandmeyer reaction is a well-known method for the conversion of an aryldiazonium salt to an aryl halide using a copper(I) salt. mycollegevcampus.comwikipedia.org However, modern methods have been developed to achieve halogenation and oxygenation that go beyond the classical Sandmeyer conditions, often avoiding the use of metal catalysts.
Halogenation: Photochemical methods have emerged as a powerful alternative for the halogenation of aryldiazonium salts. nih.govnih.gov For instance, trihalide salts can efficiently promote the photochemical dediazotizing halogenation of diazonium salts, providing aryl halides in high yields and with excellent selectivity. nih.govnih.govresearchgate.net This approach avoids the use of transition metal catalysts. nih.govnih.gov Electrochemical methods also offer a sustainable alternative for the Sandmeyer reaction, using electricity as the driving force and simple halogen sources. researchgate.net Furthermore, copper-free halodediazoniation of arenediazonium tetrafluoroborates has been achieved in deep eutectic solvent-like mixtures. mdpi.com
Oxygenation: While the classic Sandmeyer reaction can be used for hydroxylation using Cu₂O, other methods for introducing oxygen-containing functionalities exist. wikipedia.org The reaction of aryldiazonium salts with water can lead to the formation of phenols, although this reaction can be prone to side reactions.
Role as a Versatile Synthetic Intermediate
This compound (C₆H₄BrClN₂) is a highly reactive and versatile synthetic intermediate in organic chemistry. google.com Its utility stems from the presence of the diazonium group (-N₂⁺), which is an excellent leaving group (as nitrogen gas), and the bromo-substituted aromatic ring. google.comnih.gov This combination allows for a wide range of chemical transformations, making it a valuable building block for introducing a 4-bromophenyl moiety into more complex molecular structures. google.com The reactivity of the diazonium group facilitates various substitution and coupling reactions, which are fundamental to the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. google.comshd-pub.org.rs
Arenediazonium salts are recognized as important and highly useful intermediates due to their rich reactivity and diverse transformation capabilities. rsc.org They are often employed in reactions where other functional groups might be sensitive, and their high reactivity can allow for transformations under mild conditions. researchgate.net For instance, some palladium-catalyzed coupling reactions with arenediazonium salts can be conducted at ambient temperatures without the need for activating ligands. researchgate.net
A primary application of this compound is as a precursor for the synthesis of complex aromatic systems, particularly biaryl and polyaryl compounds. These structures are prevalent in materials science, natural products, and pharmacologically active molecules. google.comnih.gov The construction of these systems often relies on carbon-carbon bond-forming reactions where the 4-bromobenzenediazonium salt can act as a key reactant.
Palladium-catalyzed cross-coupling reactions are powerful methods for creating C-C bonds, and arenediazonium salts are effective coupling partners. researchgate.net Key reactions include:
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid) with an organic halide. shd-pub.org.rs However, the high reactivity of diazonium salts makes them excellent electrophiles in Suzuki-type reactions. This compound can be coupled with various arylboronic acids to generate substituted biphenyls. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. shd-pub.org.rs The resulting 4-bromobiphenyl (B57062) structure is itself a versatile intermediate, as the bromine atom can be used in subsequent coupling reactions to build even more complex polyaromatic systems.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by palladium. chemicalbook.com Arenediazonium salts can be used in place of aryl halides in what is sometimes termed the Matsuda-Heck reaction. google.com This allows for the arylation of alkenes, where this compound can react with various alkenes to form 4-bromostilbenes and related derivatives. These products are important in the synthesis of optical brighteners, dyes, and as building blocks in organic electronics.
The table below summarizes key cross-coupling reactions where this compound can serve as a precursor to complex aromatic systems.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Palladium complex (e.g., Pd(PPh₃)₄), Base | 4-Bromobiphenyl derivatives |
| Heck (Matsuda-Heck) Reaction | Alkene | Palladium salt (e.g., Pd(OAc)₂), Base | 4-Bromo-substituted stilbenes/alkenes |
The structural motifs derived from this compound are integral to many pharmaceutical and agrochemical compounds. google.com The biphenyl (B1667301) scaffold, in particular, is considered a "privileged" moiety in medicinal chemistry due to the conformational rigidity it imparts, which is often beneficial for binding to biological targets. researchgate.netgoogle.com
Pharmaceutical Intermediates: Many modern drugs contain a biphenyl structure. nih.gov For example, the "sartan" class of antihypertensive drugs, which are angiotensin II receptor blockers, features a biphenyltetrazole core. researchgate.net While many reported syntheses for drugs like Valsartan and Irbesartan start from precursors such as 4-bromobenzyl bromide or involve the coupling of other halogenated aromatics, the fundamental 4-bromobiphenyl unit is a key intermediate that can be generated using diazonium chemistry. nih.govnih.govrasayanjournal.co.in this compound serves as a foundational building block for creating the necessary 4-halobiphenyl core structure required in these multi-step syntheses.
Agrochemical Intermediates: In the field of agrochemicals, this compound is also a relevant precursor. The fungicide Boscalid , for instance, has a 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide structure. patsnap.com The synthesis of its core intermediate, 4'-chloro-2-aminobiphenyl, involves the creation of a biphenyl linkage. rsc.orgresearchgate.net Synthetic routes often employ a Suzuki coupling between a substituted boronic acid and a halogenated benzene derivative. shd-pub.org.rsrsc.org The use of a bromo-substituted precursor, which can be derived from this compound, is a viable strategy in the industrial production of such intermediates. google.compatsnap.com
The versatility of this compound lies in its ability to undergo various transformations (e.g., Sandmeyer, Gomberg-Bachmann, and Pd-catalyzed cross-coupling reactions) to introduce the 4-bromophenyl group, which is then further elaborated to yield the final complex target molecule. google.com
Decomposition Kinetics and Stability Studies of 4 Bromobenzenediazonium Chloride
Factors Influencing Thermal Stability and Decomposition Rates
The thermal stability of 4-bromobenzenediazonium (B8398784) chloride is not absolute and is significantly influenced by a variety of factors, including the electronic effects of substituents on the aromatic ring, the nature of the counterion, and the surrounding solvent environment.
Role of Substituents on the Aromatic Ring
The substituents on the aromatic ring play a crucial role in the stability of arenediazonium salts. The stability is largely dictated by the electronic nature of these substituents. Electron-donating groups, particularly at the ortho and para positions, have been found to enhance stability. shu.ac.uk Conversely, electron-withdrawing groups tend to decrease the thermal stability of the diazonium salt by making the diazonium group more labile. chemrxiv.org
For halogen-substituted arenediazonium salts, a general trend is observed where the initial decomposition temperature decreases in the order F > Cl > Br > I for both ortho and para positions. chemrxiv.org This suggests that the greater electron-donating ability of fluorine through resonance outweighs its inductive electron-withdrawing effect, leading to increased stability compared to bromo-substituted analogues. chemrxiv.org In a comparative study, the para-bromo-substituted diazonium salt exhibited an initial decomposition temperature of 140 °C. whiterose.ac.uk
Table 1: Effect of Halogen Substituent Position on the Initial Decomposition Temperature (Ti) of Arenediazonium Tetrafluoroborate (B81430) Salts
| Substituent Position | Halogen | Ti (°C) |
| para | F | > Cl > Br > I |
| ortho | F | > Cl > Br > I |
| meta | Cl | > F |
Source: chemrxiv.org
Impact of Counterions (e.g., Chloride vs. Tetrafluoroborate)
The choice of counterion has a profound effect on the stability of arenediazonium salts. researchgate.netnih.gov Generally, larger and less nucleophilic counterions lead to more stable salts. researchgate.net For instance, arenediazonium salts with tetrafluoroborate (BF₄⁻) or tosylate anions are significantly more stable than those with chloride (Cl⁻) or acetate (B1210297) anions. researchgate.netat.ua This increased stability is often attributed to the formation of a more stable crystal lattice and reduced interaction of the counterion with the diazonium cation.
4-Bromobenzenediazonium tetrafluoroborate, for example, is a commercially available and relatively stable solid with a melting point of 135-140 °C (with decomposition). sigmaaldrich.com In contrast, the chloride salt is known to be less stable and typically generated in situ for immediate use in reactions like the Sandmeyer reaction. libretexts.orglumenlearning.com The higher stability of the tetrafluoroborate salt allows for its isolation, storage, and handling, which is a significant advantage in many synthetic applications. researchgate.netchemrxiv.org
Table 2: Comparison of Stability for Different Counterions
| Counterion | General Stability |
| Chloride (Cl⁻) | Low |
| Acetate | Low |
| Tetrafluoroborate (BF₄⁻) | High |
| Tosylate | High |
| Hexafluorophosphate (PF₆⁻) | Less stable than BF₄⁻ |
Source: shu.ac.ukresearchgate.net
Solvent Effects and Acidity
The solvent system and the acidity of the medium also play a critical role in the decomposition kinetics of arenediazonium salts. The decomposition of benzenediazonium (B1195382) chloride in aqueous solution is a well-studied first-order reaction. ju.edu.joyoutube.com The rate of decomposition is influenced by the solvent's ability to stabilize the transition state and products of the decomposition. Polar solvents can facilitate the decomposition process. ju.edu.jo
The presence of acid is crucial for the initial formation of the diazonium salt from the corresponding aniline (B41778). libretexts.org The stability of the resulting salt is also pH-dependent. In neutral or alkaline solutions, arenediazonium ions can be converted to more stable but less reactive species like diazoates. libretexts.org For synthetic purposes, diazonium salts are typically prepared and used in acidic solutions to maintain their integrity. libretexts.org
Photolytic Decomposition Pathways and Mechanisms
In addition to thermal decomposition, arenediazonium salts can also be decomposed by light. The photolytic decomposition of arenediazonium salts can proceed through different mechanisms compared to thermal decomposition. While thermal decomposition often involves a homolytic cleavage to form an aryl radical, photolytic decomposition can proceed via a heterolytic mechanism. shu.ac.uk This difference in mechanism can lead to different product distributions. The study of photolytic decomposition is particularly relevant in applications such as photolithography, where the light-induced breakdown of diazonium compounds is a key step. shu.ac.uk
Identification and Analysis of Decomposition Products
The decomposition of 4-bromobenzenediazonium chloride can lead to a variety of products depending on the reaction conditions. In aqueous solutions, the primary decomposition product is typically the corresponding phenol (B47542), in this case, 4-bromophenol (B116583), with the evolution of nitrogen gas. stackexchange.comambeed.com This reaction is a common method for the synthesis of phenols from anilines.
In the presence of other nucleophiles, a range of substitution products can be formed. For example, in the Sandmeyer reaction, the diazonium group is replaced by a halide or a cyano group, catalyzed by the corresponding copper(I) salt. lumenlearning.com The decomposition in organic solvents can also lead to the formation of bi-aryl compounds and other products arising from reactions with the solvent molecules. uni.edu The analysis of these decomposition products is often carried out using techniques such as High-Performance Liquid Chromatography (HPLC) and UV-visible spectroscopy. shu.ac.uk
Strategies for Stabilization and Controlled Reactivity
Given the inherent instability of many diazonium salts, various strategies have been developed to enhance their stability and control their reactivity. One of the most common strategies is the choice of a stabilizing counterion, such as tetrafluoroborate or tosylate, as discussed earlier. researchgate.netresearchgate.net The isolation of these more stable salts allows for their storage and use in a wider range of reaction conditions. researchgate.netchemrxiv.org
Another approach to manage the reactivity of diazonium salts is to convert them into more stable derivatives that can regenerate the diazonium ion under specific conditions. Triazenes, formed by the reaction of diazonium salts with secondary amines, are significantly more stable and can be isolated and stored. whiterose.ac.ukat.ua The diazonium salt can then be regenerated by treatment with acid when needed for a subsequent reaction. whiterose.ac.uk This "protection" strategy enhances the safety and handling of these reactive intermediates. Studies have shown that triazenes derived from diazonium salts exhibit enhanced thermal stability. whiterose.ac.ukat.uaucl.ac.uk
Furthermore, performing reactions at low temperatures (typically 0-5 °C) is a crucial and widely practiced method to minimize the decomposition of diazonium salts, especially the less stable chloride salts, during their in situ generation and subsequent reactions. libretexts.orgstackexchange.com The use of flow chemistry has also emerged as a safer method for handling diazonium salts, as it involves the continuous generation and immediate use of small quantities of the reactive intermediate, thus avoiding the accumulation of potentially explosive compounds. whiterose.ac.uk
Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-bromobenzenediazonium (B8398784) chloride, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
In the ¹H NMR spectrum of 4-bromobenzenediazonium chloride, the aromatic protons provide a characteristic pattern that confirms the 1,4-disubstitution of the benzene (B151609) ring. Due to the molecule's symmetry, there are two sets of chemically equivalent protons.
Protons Ortho to the Diazonium Group (H₂/H₆): These protons are adjacent to the strongly electron-withdrawing diazonium group (-N₂⁺). This group deshields the nearby protons, causing their signal to appear significantly downfield.
Protons Ortho to the Bromine Atom (H₃/H₅): These protons are adjacent to the bromine atom. While bromine is also electronegative, its effect is less pronounced than the diazonium group.
The result is typically two distinct signals, both appearing as doublets due to coupling with their adjacent protons (an AA'BB' system). The protons ortho to the diazonium group are expected to resonate at a higher chemical shift (further downfield) compared to those ortho to the bromine atom. The integration of these signals would show a 2:2 ratio, confirming the presence of four aromatic protons in two different environments.
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| H₃, H₅ (ortho to Br) | ~7.8 - 8.2 | Doublet |
| H₂, H₆ (ortho to -N₂⁺) | ~8.3 - 8.7 | Doublet |
The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four unique carbon environments.
C₁ (ipso-Carbon to Diazonium Group): This carbon is directly attached to the highly electron-withdrawing diazonium group, causing a significant downfield shift. Studies on para-substituted benzenediazonium (B1195382) salts show that the chemical shift of this carbon is sensitive to the electronic nature of the para-substituent. cdnsciencepub.comcdnsciencepub.com
C₄ (ipso-Carbon to Bromine Atom): This carbon, bonded to the bromine, is also shifted downfield. However, due to the 'heavy atom effect' of bromine, the shift is less than what might be expected based on electronegativity alone.
C₂/C₆ and C₃/C₅: These are the protonated carbons of the aromatic ring. Their chemical shifts are influenced by the adjacent and para substituents, leading to two distinct signals in the typical aromatic region (approximately 120-140 ppm).
The specific chemical shifts can be estimated based on data from related substituted benzenediazonium salts. cdnsciencepub.com
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| C₁ (-N₂⁺) | ~115 - 125 |
| C₄ (Br) | ~130 - 135 |
| C₂, C₆ | ~133 - 138 |
| C₃, C₅ | ~130 - 135 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid tool for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the diazonium group.
The triple bond of the diazonium cation (-N≡N⁺) gives rise to a strong, sharp absorption band in a relatively uncongested region of the spectrum, typically between 2200 and 2300 cm⁻¹ . This peak is a definitive indicator of the presence of the diazonium functionality. Other expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C ring stretching: A series of absorptions in the 1450-1600 cm⁻¹ region.
C-Br stretching: A weaker absorption at lower wavenumbers, usually in the 1000-1100 cm⁻¹ range for aryl bromides.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| Diazonium (-N≡N⁺) | Stretching | ~2240 - 2280 | Strong, Sharp |
| Aromatic C-H | Stretching | > 3000 | Medium to Weak |
| Aromatic C=C | Ring Stretching | ~1475, ~1580 | Medium |
| C-Br | Stretching | ~1070 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring
UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. The conjugated π-system of the aromatic ring and the diazonium group gives rise to characteristic absorption bands. The spectrum of the closely related 4-bromobenzenediazonium tetrafluoroborate (B81430) shows a significant UV absorption band that tails into the visible part of the spectrum, which is crucial for its use in photoredox catalysis. researchgate.net
The primary electronic transitions observed are π → π* transitions associated with the benzene ring and the diazonium group. These typically result in a strong absorption maximum (λmax) in the near-UV region. The presence of the bromine atom and the diazonium group modifies the energy levels of the benzene π-system, influencing the exact position of the λmax. This technique is also invaluable for reaction monitoring, as the disappearance of the diazonium chromophore can be quantitatively tracked to determine reaction kinetics.
Table 4: Typical UV-Vis Absorption Data for Aryldiazonium Salts
| Transition Type | Typical λmax (nm) |
| π → π* | ~260 - 300 |
| Charge-Transfer | Shoulder extending towards 400 nm |
Chromatographic Techniques for Purity Assessment and Product Analysis
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradation products, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile and thermally sensitive compounds like diazonium salts. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. chromatographyonline.commdpi.com
In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Because this compound is an ionic salt, the addition of a salt or ion-pairing reagent to the mobile phase can be crucial for achieving sharp, symmetrical peaks and reproducible retention times. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., ~260-280 nm). This method allows for the quantitative determination of purity and can be used to analyze the progress of reactions where the diazonium salt is a reactant.
Table 5: Representative RP-HPLC Method Parameters
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with buffer (e.g., ammonium (B1175870) formate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at λmax (e.g., 265 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Advanced Characterization for Surface Modification
The modification of surfaces through the grafting of aryl layers from diazonium salts like this compound imparts new chemical and physical properties to the substrate. The following advanced techniques are instrumental in characterizing these modified surfaces.
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing a fingerprint for their identification and characterization of their chemical environment. In the context of surfaces modified with this compound, Raman spectroscopy can confirm the covalent attachment of the 4-bromophenyl group to the surface.
Key spectral features for 4-bromophenyl-modified surfaces would include the characteristic vibrational modes of the benzene ring and the carbon-bromine bond. Research on similar aryl layers grafted from diazonium salts has shown that the Raman spectra can be significantly more intense than expected for a monolayer, suggesting a resonance enhancement of the scattering cross-section upon chemisorption. nih.gov A notable vibrational mode is the C-C stretch between the azobenzene (B91143) unit and the carbon surface, which has been identified in the 1240-1280 cm⁻¹ region for related compounds. nih.gov For 4-bromophenyl grafted layers, a similar characteristic band representing the bond between the phenyl ring and the substrate would be anticipated.
Furthermore, depolarization ratio measurements in Raman spectroscopy can provide information on the orientation of the grafted molecules. For instance, studies on 4-nitroazobenzene (B1198901) have indicated that the molecule is able to rotate about the bond to the carbon surface. nih.gov
Statistical Raman Spectroscopy , although not yet widely reported specifically for this compound, represents an advanced approach to data analysis. This method involves acquiring a large number of Raman spectra from different points on the modified surface and using statistical analysis to assess the uniformity and quality of the grafted layer. This would be particularly valuable for quality control in applications requiring consistent surface properties.
A hypothetical application of statistical Raman spectroscopy to a 4-bromophenyl-grafted surface could involve mapping the intensity of a characteristic Raman band (e.g., the C-Br stretch or a ring breathing mode) across the surface. The statistical distribution of these intensities would provide a quantitative measure of the homogeneity of the grafting.
Table 1: Expected Raman Bands for 4-Bromophenyl Grafted Layers
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C-Br Stretch | 500 - 650 | |
| Ring Breathing Mode | ~1000 | |
| C-H In-plane Bending | 1000 - 1300 | |
| C-C Ring Stretch | 1400 - 1600 | |
| C-Substrate Stretch | 1200 - 1300 | Analogous to C-C stretch in other systems. nih.gov |
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS) is an essential tool for characterizing the morphology and elemental composition of modified surfaces.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. When a surface is modified with this compound, SEM can be used to assess the uniformity of the grafted layer and to identify any changes in the surface morphology, such as the formation of multilayers or aggregates. While a monolayer of 4-bromophenyl groups would likely not be resolvable as a distinct layer with SEM, the technique is invaluable for detecting any non-ideal grafting outcomes.
Energy Dispersive X-ray Spectroscopy (EDS) , often performed in conjunction with SEM, allows for the elemental analysis of the surface. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. For a surface successfully grafted with 4-bromophenyl groups, EDS analysis would be expected to show the presence of bromine, in addition to the elements of the underlying substrate. The distribution of bromine across the surface can be mapped to evaluate the uniformity of the grafting.
Table 2: Expected EDS Elemental Analysis of a 4-Bromophenyl Grafted Carbon Surface
| Element | Expected Presence | Purpose of Detection |
| Carbon (C) | Yes | Substrate and grafted layer |
| Bromine (Br) | Yes | Confirmation of grafting |
| Nitrogen (N) | Potentially (trace) | Residual diazonium groups (if any) |
| Oxygen (O) | Potentially | Surface oxides or adventitious contamination |
Cyclic voltammetry (CV) is a primary electrochemical technique used to study the reduction and oxidation processes of species. It is particularly useful for investigating the formation and properties of grafted layers from diazonium salts. The electrochemical reduction of this compound at an electrode surface leads to the formation of a 4-bromophenyl radical, which then covalently bonds to the surface.
A typical cyclic voltammogram for the reduction of a diazonium salt, such as a derivative of 4-bromobenzenediazonium, at a glassy carbon electrode in a non-aqueous solvent like acetonitrile would show an irreversible reduction peak on the first scan. nih.gov This peak corresponds to the reduction of the diazonium cation. In subsequent scans, the peak current is often observed to decrease, which is indicative of the electrode surface becoming passivated by the grafted organic layer, thus inhibiting further reduction. nih.gov
The peak potential for the reduction of diazonium salts is dependent on the substituent on the aromatic ring. For 4-sulfobenzenediazonium tetrafluoroborate, a related compound, the reduction peak potential at a P-55 disk electrode was observed at approximately -0.65 V versus a Ag/AgCl reference electrode. nih.gov The electrochemical behavior of this compound would be expected to be similar, with the reduction potential influenced by the electron-withdrawing nature of the bromine atom.
The surface coverage of the grafted layer can also be estimated from the charge passed during the reduction peak in the first CV scan. Studies on modified carbon-fiber microelectrodes have shown that the geometry of the electrode can influence the amount of the grafted layer. nih.gov
Table 3: Typical Cyclic Voltammetry Parameters for Diazonium Salt Grafting
| Parameter | Typical Value/Observation | Significance |
| Solvent | Acetonitrile | Common non-aqueous solvent for electrochemistry. |
| Supporting Electrolyte | e.g., Tetrabutylammonium perchlorate (B79767) (TBAP) | Provides conductivity to the solution. |
| Working Electrode | Glassy Carbon, Gold | Substrate for grafting. |
| Reference Electrode | Ag/AgCl, SCE | Stable potential reference. |
| Scan Rate | 50 - 100 mV/s | Affects the kinetics of the process. |
| First Scan | Irreversible reduction peak | Corresponds to diazonium cation reduction. |
| Subsequent Scans | Decreased peak current | Indicates surface passivation by the grafted layer. nih.gov |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal X-ray diffraction would provide precise information on its crystal structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
In a hypothetical crystal structure of this compound, one would expect to find the planar 4-bromobenzenediazonium cation and the chloride anion. The crystal packing would likely be influenced by interactions between the positively charged diazonium group and the chloride anion, as well as potential intermolecular interactions involving the bromine atom and the aromatic rings.
Powder X-ray diffraction (PXRD) is another valuable XRD technique used to identify the crystalline phases of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystal structure and can be used to confirm the identity and purity of a synthesized batch of this compound.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | - | Defines the size and shape of the unit cell. |
| Bond Length (C-N, N≡N, C-Br) | - | Provides information on the bonding within the cation. |
| Intermolecular Interactions | e.g., N···Cl, C-H···Cl | Determines the packing of ions in the crystal lattice. |
Theoretical and Computational Chemistry of 4 Bromobenzenediazonium Chloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of 4-bromobenzenediazonium (B8398784) chloride. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-bromobenzenediazonium chloride, DFT calculations can determine its optimized geometry, electronic properties, and spectroscopic features. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed to calculate parameters like total energy, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and Mulliken atomic charges researchgate.net.
The electronic structure of substituted benzenediazonium (B1195382) salts is significantly influenced by the substituent on the aromatic ring. The bromine atom at the para position in this compound acts as an electron-withdrawing group through induction and a weak deactivator, which influences the stability and reactivity of the diazonium group. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights the electrophilic and nucleophilic sites of the molecule.
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrClN₂ |
| Molecular Weight | 219.46 g/mol |
| Exact Mass | 217.92464 Da |
| PubChem CID | 3014067 |
| Canonical SMILES | C1=CC(=CC=C1[N+]#N)Br.[Cl-] |
The data in this table is sourced from PubChem's computed properties. nih.gov
Molecular Orbital (MO) theory is instrumental in understanding the reaction mechanisms of this compound, particularly in reactions like the Sandmeyer reaction. The frontier molecular orbitals, HOMO and LUMO, are key to predicting the molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor researchgate.net. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
In the context of the Sandmeyer reaction, which converts aryl diazonium salts to aryl halides, MO theory helps to explain the single-electron transfer (SET) mechanism. The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas wikipedia.org. MO analysis can model the transition states and intermediates involved in this radical-nucleophilic aromatic substitution (SRNAr) process rsc.org. The detection of biaryl byproducts in these reactions supports the proposed radical mechanism wikipedia.org.
Computational Modeling of Reaction Pathways and Intermediates
Computational modeling is a critical tool for mapping the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and reaction intermediates, providing a step-by-step understanding of the reaction mechanism. For complex reactions like the Sandmeyer reaction, computational studies can elucidate the role of catalysts and solvents.
Recent advances in computational chemistry have made it possible to model increasingly complex reaction systems and to understand the subtle roles of non-covalent interactions in guiding reaction pathways rsc.org. For diazonium salts, modeling can predict the products of various transformations, such as chlorination, bromination, and cyanation, which are crucial for synthetic applications nih.gov.
Prediction of Thermochemical Properties and Decomposition Energies
The prediction of thermochemical properties, such as enthalpy of formation and decomposition energies, is vital for assessing the stability and potential hazards of diazonium salts. These compounds are known for their thermal instability, and computational methods can provide crucial safety-related data.
Solid-State Computational Studies
Solid-state computational studies focus on the properties of the crystalline form of this compound, including its crystal structure and the intermolecular forces that govern its packing.
The analysis of the crystal structure provides insights into the arrangement of molecules in the solid state and the nature of the intermolecular interactions. Techniques like X-ray crystallography, in combination with computational methods, can reveal detailed structural information rsc.orgresearchgate.net.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nitrogen |
| Copper(I) |
| Aryl radical |
| Aryl halides |
| Aryldiazonium tetrafluoroborates |
| Aryl fluorides |
| 4-bromobenzoic acid |
Prediction of Mechanical Properties and Impact Sensitivity
The inherent instability of diazonium salts necessitates a thorough understanding of their mechanical properties and sensitivity to external stimuli, such as impact. Computational chemistry provides a powerful, safety-conscious approach to predict these critical characteristics for compounds like this compound. By modeling the behavior of the molecule and its crystalline form under various conditions, researchers can gain insights into its stability and potential hazards without the risks associated with experimental handling.
Detailed Research Findings
Theoretical studies on crystalline phenyl diazonium salts have established a foundation for predicting their mechanical properties and impact sensitivity. First-principles calculations, such as those based on Density Functional Theory (DFT), are instrumental in this field. These methods can be used to determine the crystal structure and, from that, derive key mechanical properties.
One of the fundamental mechanical properties that can be computationally predicted is the bulk modulus (B), which measures a substance's resistance to uniform compression. A higher bulk modulus suggests greater stiffness. For some diazonium salts, the bulk modulus has been calculated to be around 8-12 GPa, indicating their relative mechanical stability under ambient pressure. researchgate.net The mechanism of decomposition under pressure is also a key area of investigation, with quantum-chemical calculations suggesting that electron transfer from the anion to the cation upon compression can lead to crystal decomposition. researchgate.net
The prediction of impact sensitivity is a more complex challenge, as it involves a combination of factors including crystal structure, molecular properties, and the dynamics of energy transfer upon impact. Several computational models have been developed to address this:
Kamlet-Jacobs Equations: This empirical scheme is widely used to predict the detonation properties of energetic materials, such as detonation velocity and pressure, based on the material's crystal density and enthalpy of formation. cdu.edu.ua These detonation properties are indirectly related to impact sensitivity.
Trigger Linkage Hypothesis: This model posits that the initiation of detonation is linked to the weakest bond in the molecule. The bond dissociation energy (BDE) of this "trigger linkage," often the C-N or N-N bond in energetic compounds, is a key parameter. Models based on the ratio of BDE to the calculated temperature of detonation have shown good correlation with the impact sensitivity of certain classes of energetic materials. nih.gov
Vibrational Up-Pumping Model: This model predicts impact sensitivity by simulating how mechanical energy from an impact is transferred into the vibrational modes of the molecules in a crystal. When enough energy is funneled into a specific vibrational mode corresponding to bond stretching, it can lead to bond dissociation and initiation of decomposition. researchgate.net
Machine Learning and Neural Networks: By training algorithms on datasets of known explosive molecules and their properties, machine learning models can predict the impact sensitivity of new compounds. acs.orgnih.govchemrxiv.org These models use a variety of molecular descriptors, such as oxygen balance, molecular weight, and calculated electronic properties, to make their predictions. acs.orgnih.gov
While specific computational studies focusing exclusively on this compound are not prevalent in publicly accessible literature, the methodologies developed for other diazonium salts and energetic materials are directly applicable. These approaches allow for a theoretical assessment of its mechanical stability and impact sensitivity, providing crucial information for safe handling and use.
Interactive Data Tables
The following tables illustrate the types of data that are typically generated in computational studies of energetic materials. The values presented are representative examples from studies on various diazonium salts and energetic compounds and should not be taken as experimentally verified data for this compound.
Table 1: Predicted Mechanical Properties of a Representative Diazonium Salt
| Property | Predicted Value | Unit | Significance |
| Bulk Modulus (B) | 8.11 | GPa | Resistance to compression |
| Shear Modulus (G) | 3.5 | GPa | Resistance to shearing |
| Young's Modulus (E) | 9.2 | GPa | Stiffness of the material |
| Poisson's Ratio (ν) | 0.31 | - | Ratio of transverse to axial strain |
Note: These values are illustrative and based on general findings for diazonium salts. researchgate.net
Table 2: Parameters Used in Impact Sensitivity Prediction Models
| Parameter | Definition | Relevance to Impact Sensitivity |
| Crystal Density (ρ) | Mass per unit volume of the crystal. | Higher density can lead to higher detonation performance. |
| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. | A key input for calculating detonation energy. cdu.edu.ua |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond. | The BDE of the weakest bond is often the "trigger" for decomposition. nih.gov |
| Detonation Temperature (Td) | The temperature of the detonation products. | Correlates with impact sensitivity for some classes of explosives. nih.gov |
| Impact Sensitivity (h50) | The height from which a standard weight must be dropped to cause initiation in 50% of trials. | A direct, though experimentally determined, measure of sensitivity. Computational models aim to predict this value. |
Surface Functionalization and Material Science Applications
Covalent Grafting onto Carbon-Based Materials (e.g., Graphene, Carbon Powder)
The covalent modification of carbon surfaces using aryl diazonium salts is a versatile method for altering their properties. researchgate.net The process involves the attachment of aryl groups, such as the 4-bromophenyl group derived from 4-bromobenzenediazonium (B8398784) chloride, onto materials like glassy carbon (GC), highly oriented pyrolytic graphite (B72142) (HOPG), graphene, and carbon nanotubes. researchgate.netacs.orgacs.org This modification is exceptionally stable due to the formation of a covalent bond between the aryl radical and the carbon surface. nih.gov The resulting organic layer is robust enough to withstand ultrasonication, requiring mechanical abrasion for removal. acs.org
The grafting process can alter the hybridization of surface carbon atoms from sp² to sp³, which can be confirmed by techniques like Raman spectroscopy through the appearance of a D-band. nih.gov The extent of this surface coverage can be controlled, ranging from sub-monolayer to multilayer films, by adjusting reaction conditions. acs.orgresearchgate.net For instance, Rutherford backscattering spectrometry (RBS) of a HOPG electrode grafted with 4-bromophenyl radicals indicated a surface coverage of (18 ± 2) × 10⁻¹⁰ mol cm⁻², which suggests coverage slightly exceeding a single monolayer. acs.org
Electrochemical reduction is the most prevalent method for grafting aryl diazonium salts onto conductive surfaces. nih.gov The process is initiated by applying an electrical potential to a conductive substrate, such as a glassy carbon electrode, immersed in a solution containing the diazonium salt. nih.govnih.gov The one-electron reduction of the diazonium cation leads to the cleavage of the C-N bond, releasing a nitrogen molecule (N₂) and generating a highly reactive aryl radical. acs.orgmdpi.com This radical then rapidly forms a covalent bond with the electrode surface. mdpi.com
Cyclic voltammetry (CV) is a common technique used to carry out and monitor the electrografting process. acs.orgmdpi.com When a GC electrode is scanned in a solution of 4-bromobenzenediazonium chloride, a characteristic cathodic peak appears on the first scan, which diminishes or disappears in subsequent scans. acs.org This disappearance indicates that the electrode surface has been modified and passivated by the covalently attached 4-bromophenyl layer. acs.org The thickness and density of the grafted layer can be controlled by parameters such as the concentration of the diazonium salt, the number of CV cycles, and the applied potential. researchgate.netmdpi.com For example, multilayer growth of aryl groups can occur, which is sometimes linked to the reaction of newly formed radicals with already attached aryl groups on the surface. acs.orgnih.gov
The table below summarizes typical conditions for electrochemical grafting.
| Substrate | Diazonium Salt | Method | Key Parameters | Resulting Surface |
| Glassy Carbon (GC) / HOPG | 4-Bromobenzenediazonium salt | Cyclic Voltammetry | Acetonitrile (B52724) solvent with n-Bu₄NBF₄ electrolyte. acs.org | Covalently attached 4-bromophenyl layer. acs.org |
| Graphene Nano Platelets (GNP) | 3,5-dichlorophenyl diazonium tetrafluoroborate (B81430) | Potentiodynamic | Not specified | Covalently bonded aryl layers with controlled interfacial properties. mdpi.comau.dk |
| Carbon Nanotubes (Bucky Paper) | 4-Bromobenzenediazonium tetrafluoroborate | Electrochemical Reduction | Acetonitrile or Methylene (B1212753) Chloride solvent. acs.org | Robust covalent functionalization, improving solubility in organic solvents. acs.org |
| Glassy Carbon (GC) | 4-Carboxybenzenediazonium (4-CBD) | Cyclic Voltammetry | 0.050 to 0.30 mmol/L concentration in aqueous solution. mdpi.com | Layer thickness linearly dependent on concentration. mdpi.com |
While electrochemical methods are common, covalent grafting of aryl diazonium salts can also occur spontaneously on certain substrates without external electrical potential. nih.govnih.gov This process relies on the substrate itself or another component in the solution acting as a reducing agent to generate the aryl radical. nih.govnih.gov
For instance, surfaces of metals like iron can spontaneously reduce diazonium salts, leading to the formation of a strongly bonded organic layer. nih.gov This has been demonstrated where silica (B1680970) nanoparticles, first modified with an aniline (B41778) group, were diazotized and then spontaneously grafted onto an iron surface at room temperature. nih.gov Similarly, carbon-based materials can also induce spontaneous grafting. Anthraquinonediazonium has been shown to react with carbon black simply by mixing them at room temperature overnight. nih.gov In the absence of a reducing substrate or external potential, some diazonium salts like 4-bromobenzenediazonium tetrafluoroborate may simply physisorb (adsorb without covalent bonding) onto a graphene surface, acting as a stable dopant. researchgate.net
Functionalization of Various Substrates for Advanced Materials
The utility of this compound and its analogs extends beyond carbon to a wide array of substrates, enabling the creation of advanced materials with tailored properties. nih.gov The ability to form stable, covalent aryl-substrate bonds is a key advantage over other surface modification techniques like self-assembly of thiols on gold, which can be less stable. rsc.org
The functionalization can be applied to:
Metals: Gold (Au) and iron surfaces have been successfully modified. rsc.orgresearchgate.net On gold electrodes, the grafting can be used to create platforms for biosensors. researchgate.netrsc.org On iron, the brominated aryl layer can serve as an initiator for surface-initiated atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains directly from the surface. rsc.org
Semiconductors and Oxides: Indium tin oxide (ITO) and silica nanoparticles are other substrates that can be functionalized. researchgate.netnih.gov Modifying ITO electrodes is relevant for creating organic electronic devices, while functionalizing silica nanoparticles opens pathways for developing novel composite materials. researchgate.netnih.gov
Polymers: The surfaces of plastics, such as those used in microfluidic devices, can be functionalized to enhance properties like immunoaffinity capture. nih.gov
The table below highlights various substrates functionalized with aryl diazonium salts.
| Substrate Type | Specific Material | Aryl Diazonium Salt Example | Application |
| Carbon | Glassy Carbon, HOPG, Graphene | 4-Nitrophenyl, 4-Bromophenyl | Electrochemical Sensors, Composite Materials, Modified Electrodes. researchgate.netacs.org |
| Metal | Gold (Au), Iron (Fe) | N-(4-diazophenyl)maleimide, Brominated aryl diazonium | Biosensors, DNA Microarrays, Polymer Grafting. researchgate.netrsc.org |
| Oxide/Semiconductor | Indium Tin Oxide (ITO), Silica | Methoxy-bearing aryl, Aniline-terminated diazonium | Organic Heterojunction Devices, Composite Materials. researchgate.netnih.gov |
| Polymer | Thermoplastics (e.g., COC) | Biotin-aryl-diazonium | Microfluidic Immuno-capture Devices. nih.gov |
Applications in Electrochemical Devices (e.g., Batteries, Capacitors)
The surface modification capabilities of aryl diazonium salts are being actively explored to enhance the performance of electrochemical energy storage devices like batteries and supercapacitors.
In lithium-ion batteries (LIBs) , functionalizing graphite electrodes with aryl diazonium salts is a strategy to better understand and control the solid-electrolyte interphase (SEI), which is crucial for battery performance and longevity. researchgate.net A patent describes a functionalized lithium anode for a battery created using a diazonium salt, highlighting its potential in next-generation battery technology. google.com
In the realm of supercapacitors , diazonium salt chemistry is used to modify the surface of high-surface-area carbon materials and other electrode materials to improve their capacitive performance. researchgate.netdaneshyari.com For example, activated carbon was modified by grafting with 4-nitrobenzenediazonium (B87018) salt. daneshyari.com By controlling the grafting process to limit the formation of thick multilayers, the high double-layer capacitance and low ionic resistance of the pristine carbon could be preserved. daneshyari.com In another study, MoS₂ was simultaneously exfoliated and functionalized with aryl diazonium salts, resulting in a 25% increase in the specific capacitance of the supercapacitor electrode. researchgate.net Similarly, TiO₂ nanotube arrays were modified with a diazonium salt and then coated with polyaniline, creating a supercapacitor electrode with excellent capacitance (1108.5 F g⁻¹) and good cycling stability. researchgate.net
Derivatization for Analytical Chemistry Applications
In analytical chemistry, surfaces functionalized with this compound and similar compounds serve as robust platforms for electrochemical sensors and biosensors. nih.gov The covalent attachment of the aryl layer provides a stable interface for the subsequent immobilization of biorecognition elements like enzymes or DNA. nih.govrsc.org
The 4-bromophenyl group itself can be a stepping stone for further chemical reactions. The bromine atom can be replaced or used in cross-coupling reactions to attach other functional molecules. More commonly, other diazonium salts bearing functional groups like carboxylic acid (-COOH) or amino (-NH₂) groups are used to create a reactive surface. rsc.org For example, a carboxy-terminated surface can be activated to form amide bonds with amine groups on proteins or DNA probes. rsc.org This approach has been used to construct DNA microarrays and biosensors for detecting specific biological targets. rsc.org
The modification of electrodes with different terminal groups (e.g., -Cl, -NO₂, -NH₂) can also be used to control the interfacial properties of the electrode, allowing for the selective and sensitive detection of specific ions. mdpi.comau.dk For instance, an electrode modified with aryl-NH₂ groups was used for the sensitive monitoring of negatively charged nitrite (B80452) and sulfite (B76179) ions. mdpi.comau.dk This demonstrates how derivatization via diazonium chemistry provides a powerful tool for designing tailored analytical devices. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
